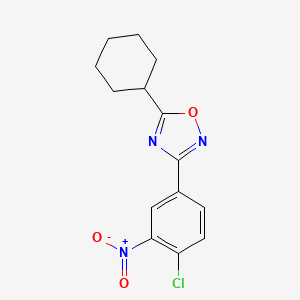

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Reduction: 3-(4-Amino-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the compound was tested against glioblastoma cell lines, demonstrating notable cytotoxic effects .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic activity. In vivo studies using model organisms like Drosophila melanogaster have shown that oxadiazole derivatives can effectively lower glucose levels, indicating their potential in diabetes management .

Antimicrobial Activity

Oxadiazoles have been recognized for their antimicrobial properties. Various synthesized oxadiazole derivatives have shown effectiveness against bacterial and fungal strains, making them candidates for new antimicrobial agents .

Polymer Chemistry

Oxadiazoles are utilized in the development of heat-resistant polymers and materials due to their thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials that require durability under extreme conditions .

Scintillator Materials

The unique properties of oxadiazoles enable their use in scintillator materials, which are crucial for radiation detection and imaging technologies. These materials convert ionizing radiation into visible light, facilitating the detection of radiation in various applications including medical imaging and nuclear security .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s anti-inflammatory effects may be due to its ability to modulate the activity of inflammatory mediators and pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chloro-3-nitrophenyl)thiourea: Shares the 4-chloro-3-nitrophenyl moiety but differs in the presence of a thiourea group instead of the oxadiazole ring.

4-Chloro-3-nitrophenyl isocyanate: Contains the same aromatic ring but with an isocyanate functional group.

Uniqueness

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Propiedades

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)13-16-14(21-17-13)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCJHOGVWAZTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.